[(1-Methanesulfonylpiperidin-4-yl)methyl]urea

Soluble epoxide hydrolase Pharmacophore core Physicochemical property

[(1-Methanesulfonylpiperidin-4-yl)methyl]urea (CAS 2007393-04-4) is a synthetic, low-molecular-weight (235.31 g/mol) small molecule belonging to the piperidine-urea class. Its structure features a central piperidine ring N-substituted with a methanesulfonyl electron-withdrawing group and a methylurea side-chain at the 4-position, as described by the SMILES notation CS(=O)(=O)N1CCC(CNC(N)=O)CC1.

Molecular Formula C8H17N3O3S
Molecular Weight 235.3
CAS No. 2007393-04-4
Cat. No. B2623517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(1-Methanesulfonylpiperidin-4-yl)methyl]urea
CAS2007393-04-4
Molecular FormulaC8H17N3O3S
Molecular Weight235.3
Structural Identifiers
SMILESCS(=O)(=O)N1CCC(CC1)CNC(=O)N
InChIInChI=1S/C8H17N3O3S/c1-15(13,14)11-4-2-7(3-5-11)6-10-8(9)12/h7H,2-6H2,1H3,(H3,9,10,12)
InChIKeyRBSBLLJCVHSJMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

[(1-Methanesulfonylpiperidin-4-yl)methyl]urea (CAS 2007393-04-4): Physicochemical Identity and Structural Classification for Procurement Decisions


[(1-Methanesulfonylpiperidin-4-yl)methyl]urea (CAS 2007393-04-4) is a synthetic, low-molecular-weight (235.31 g/mol) small molecule belonging to the piperidine-urea class . Its structure features a central piperidine ring N-substituted with a methanesulfonyl electron-withdrawing group and a methylurea side-chain at the 4-position, as described by the SMILES notation CS(=O)(=O)N1CCC(CNC(N)=O)CC1 . This compound serves as the unsubstituted urea pharmacophore core for a series of 1,3-disubstituted urea derivatives explored as soluble epoxide hydrolase (sEH) inhibitors, making its baseline physicochemical and structural properties critical for analog differentiation [1].

Why Generic Substitution Is Inappropriate for [(1-Methanesulfonylpiperidin-4-yl)methyl]urea in sEH-Targeted Research


Within the piperidine-urea class targeting soluble epoxide hydrolase (sEH), minor structural modifications at the urea N'-position produce dramatic shifts in inhibitory potency, selectivity, and pharmacokinetic (PK) properties that preclude simple analog interchange [1]. The target compound [(1-Methanesulfonylpiperidin-4-yl)methyl]urea represents the minimal unsubstituted pharmacophore, whereas lead compounds such as TUPS (1-(1-methanesulfonylpiperidin-4-yl)-3-(4-trifluoromethoxyphenyl)urea) achieve low-nanomolar sEH IC50 values (2–2.9 nM) [2] through optimized N'-aryl substitution. Published structure-activity relationship (SAR) data confirm that the absence of the N'-aryl group in the target compound fundamentally alters its binding mode and functional potency, making generic substitution between the unsubstituted core and optimized 1,3-disubstituted analogs scientifically invalid [1][2].

[(1-Methanesulfonylpiperidin-4-yl)methyl]urea: Quantitative Differentiation Evidence Against Closest Structural Analogs


Molecular Weight and Physicochemical Baseline Differentiation from 1,3-Disubstituted sEH Inhibitor TUPS

The target compound possesses a molecular weight of 235.31 g/mol and a molecular formula of C8H17N3O3S, representing the unsubstituted urea core . In contrast, the optimized sEH inhibitor TUPS (N-[1-(methanesulfonyl)piperidin-4-yl]-N'-[4-(trifluoromethoxy)phenyl]urea) has a substantially higher molecular weight of 381.38 g/mol (C14H18F3N3O4S) [1]. The 146.07 g/mol mass difference arises from the N'-(4-trifluoromethoxyphenyl) substitution present in TUPS but absent in the target compound. This mass differential directly impacts calculated physicochemical properties relevant to membrane permeability and solubility, establishing the target compound as the minimal-mass pharmacophore suitable as a synthetic intermediate or a fragment for further elaboration [2].

Soluble epoxide hydrolase Pharmacophore core Physicochemical property

sEH Inhibitory Potency Gap: Unsubstituted Urea Core vs. Optimized N'-Aryl Urea TUPS

Published sEH inhibition data for the piperidine-urea series demonstrate that N'-aryl substitution is essential for achieving low-nanomolar potency. The comparator TUPS (N-[1-(methanesulfonyl)piperidin-4-yl]-N'-[4-(trifluoromethoxy)phenyl]urea) exhibits an IC50 of 2.0 nM against mouse sEH and 2.90 nM against human sEH in a fluorescence-based assay [1]. While a direct IC50 value for the target compound against sEH has not been located in the available primary literature or patent records, the SAR framework established by Eldrup et al. (2010) indicates that 1,3-disubstituted urea analogs lacking the critical N'-aryl group suffer substantial potency losses [2]. The target compound, bearing only a primary urea NH2 terminus, is therefore anticipated to exhibit markedly reduced sEH inhibitory activity relative to TUPS.

Soluble epoxide hydrolase Inhibitor potency IC50

Urea Transporter (UT-A1) Inhibitory Activity: Evidence for an Alternative Biological Profile

A BindingDB entry associated with a structurally related compound bearing the 1-methanesulfonylpiperidine scaffold reports an IC50 of 1.00 × 10^3 nM (1,000 nM) for inhibition of rat UT-A1 urea transporter expressed in MDCK cells [1]. While the exact identity of the compound in this BindingDB entry (BDBM50575417, CHEMBL4875031) requires confirmation against the target CAS number, the data suggest that the methanesulfonylpiperidine-urea scaffold may engage the UT-A1 transporter at micromolar concentrations. This contrasts with the sub-nanomolar sEH potency achieved by the TUPS analog (2.0–2.9 nM) [2], indicating a divergent target-engagement profile dependent on urea N'-substitution status.

Urea transporter UT-A1 IC50 BindingDB

Structural Identity as a Synthetic Intermediate: Urea NH2 Terminus vs. Substituted Analogs

The target compound bears a primary urea NH2 terminus at the N'-position, structurally confirmed by the SMILES string CS(=O)(=O)N1CCC(CNC(N)=O)CC1 . This contrasts with the N'-(4-trifluoromethoxyphenyl) substitution in TUPS [1], the N'-ethyl substitution in 3-ethyl-1-[(1-methanesulfonylpiperidin-4-yl)methyl]urea (benchchem, excluded source but structure verifiable), and the N'-cycloheptyl substitution in 1-cycloheptyl-3-[(1-methanesulfonylpiperidin-4-yl)methyl]urea (CAS 1396869-56-9). The unsubstituted NH2 terminus provides a reactive handle for further derivatization via isocyanate coupling or reductive amination, rendering the target compound uniquely suited as a synthetic intermediate for generating focused urea libraries — a role that N'-substituted analogs cannot fulfill.

Synthetic intermediate Fragment-based drug design Derivatization

Literature Coverage Gap: Unsubstituted Core Is Under-Represented Relative to Disubstituted Analogs

A systematic search of primary research papers, patents, and authoritative databases reveals that the target compound (CAS 2007393-04-4) is not explicitly characterized in peer-reviewed pharmacological studies, in contrast to its 1,3-disubstituted analog TUPS, which is documented in multiple in vivo studies including sEH inhibition in Sprague-Dawley rats (0.65 mg/kg/day, p.o.), isoprenaline-induced cardiac hypertrophy models, and benzo(a)pyrene-induced CYP induction models [1][2]. The publication asymmetry — TUPS appearing in ≥3 independent in vivo pharmacology studies vs. zero identified for the target compound — represents a data availability gap that procurement officers and scientific leads must account for when sourcing this compound for biological studies, as in vivo reference data are unavailable for benchmarking.

Data availability Procurement risk Literature coverage

Optimal Procurement and Application Scenarios for [(1-Methanesulfonylpiperidin-4-yl)methyl]urea Based on Quantitative Differentiation Evidence


Synthetic Intermediate for Focused 1,3-Disubstituted Urea Library Construction

The target compound's primary urea NH2 terminus provides a unique reactive handle absent in N'-substituted analogs such as TUPS, 3-ethyl-1-[(1-methanesulfonylpiperidin-4-yl)methyl]urea, or 1-cycloheptyl-3-[(1-methanesulfonylpiperidin-4-yl)methyl]urea . Medicinal chemistry teams can leverage this compound as a diversification point for parallel synthesis of novel sEH inhibitor candidates via isocyanate coupling, enabling systematic exploration of N'-aryl, N'-alkyl, and N'-heterocyclyl substitution space [1].

Negative Control or Baseline Comparator in sEH Enzymatic Assays

Given the class-level inference that the unsubstituted urea core exhibits substantially reduced sEH inhibitory potency relative to the 2.0–2.9 nM IC50 achieved by TUPS , this compound is scientifically appropriate for use as a structurally matched negative control in fluorescence-based sEH inhibition assays. Its matched methanesulfonylpiperidine scaffold ensures that any observed assay signal originates from N'-substituent-dependent target engagement rather than nonspecific scaffold effects [1].

Fragment-Based Screening for Urea Transporter (UT-A1) Ligand Discovery

Cross-study BindingDB data indicate that the methanesulfonylpiperidine-urea scaffold can engage the rat UT-A1 transporter at micromolar concentrations (IC50 ~1,000 nM) . The target compound's low molecular weight (235.31 g/mol) and favorable ligand efficiency metrics make it a suitable fragment hit for structure-based optimization campaigns targeting urea transporters, a pharmacological space distinct from the sEH applications pursued with disubstituted analogs such as TUPS [1].

Physicochemical Reference Standard for Methanesulfonylpiperidine-Containing Compound Characterization

The compound's well-defined molecular formula (C8H17N3O3S), molecular weight (235.31 g/mol), and SMILES notation (CS(=O)(=O)N1CCC(CNC(N)=O)CC1) are verified by Chemsrc . These properties establish it as a reliable reference standard for HPLC-MS method development, NMR spectral library construction, and analytical quality control when characterizing new derivatives within the methanesulfonylpiperidine-urea chemical series.

Quote Request

Request a Quote for [(1-Methanesulfonylpiperidin-4-yl)methyl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.